molecular formula C7H4ClIO B1289146 2-Chloro-5-iodobenzaldehyde CAS No. 256925-54-9

2-Chloro-5-iodobenzaldehyde

Cat. No.: B1289146
CAS No.: 256925-54-9
M. Wt: 266.46 g/mol
InChI Key: NZTSJMLJXBCULP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-iodobenzaldehyde typically involves the iodination of 2-chlorobenzaldehyde. One common method includes the use of iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide under acidic conditions. The reaction proceeds via electrophilic aromatic substitution, where the iodine is introduced at the meta position relative to the aldehyde group due to the electron-withdrawing effect of the chlorine atom.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and precise control of temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-iodobenzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form 2-Chloro-5-iodobenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol, 2-Chloro-5-iodobenzyl alcohol, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or cyanides under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

Major Products:

    Oxidation: 2-Chloro-5-iodobenzoic acid.

    Reduction: 2-Chloro-5-iodobenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-Chloro-5-iodobenzaldehyde depends on its specific application. In organic synthesis, its reactivity is primarily due to the presence of the aldehyde group and the halogen substituents, which influence the compound’s electrophilicity and nucleophilicity. The molecular targets and pathways involved vary based on the specific reactions and applications .

Comparison with Similar Compounds

    2-Chlorobenzaldehyde: Lacks the iodine substituent, making it less reactive in certain substitution reactions.

    5-Iodobenzaldehyde: Lacks the chlorine substituent, affecting its reactivity and the types of reactions it can undergo.

    2-Bromo-5-iodobenzaldehyde: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and applications.

Uniqueness: 2-Chloro-5-iodobenzaldehyde is unique due to the presence of both chlorine and iodine substituents, which provide a distinct reactivity profile. This makes it a valuable intermediate in the synthesis of various complex molecules, offering versatility in chemical transformations .

Properties

IUPAC Name

2-chloro-5-iodobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIO/c8-7-2-1-6(9)3-5(7)4-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZTSJMLJXBCULP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256925-54-9
Record name 2-chloro-5-iodobenzaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A methylene chloride solution (99 mL) of (2-chloro-5-iodophenyl)methanol (9.01 g, 33.5 mmol) and PCC (8.67 g, 40.2 mmol) were combined and stirred at rt. After 16 h, Et2O was added and the solution stirred for 30 minutes. The solution was then filtered and the organic layer was washed with H2O (2×), NaHCO3 (3×), and brine. The organic layer was dried (Na2SO4), concentrated, and purified by Biotage chromatography (0%-20% EtOAc/hexanes) to afford 5.94 g of product (67%). 1H NMR (400 MHz, chloroform-d) δ ppm 10.38 (s, 1 H) 8.22 (d, J=2.02 Hz, 1 H) 7.83 (dd, J=8.46, 2.15 Hz, 1 H) 7.21 (d, J=8.59 Hz, 1 H).
Quantity
99 mL
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reactant
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9.01 g
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8.67 g
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0 (± 1) mol
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Yield
67%

Synthesis routes and methods II

Procedure details

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